molecular formula C22H27N7 B4417672 N-{4-amino-6-[(4-phenethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-phenylamine

N-{4-amino-6-[(4-phenethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-phenylamine

Cat. No.: B4417672
M. Wt: 389.5 g/mol
InChI Key: KTPVGTSTPDDRFY-UHFFFAOYSA-N
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Description

N-{4-amino-6-[(4-phenethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-phenylamine is a triazine-based compound featuring:

  • A 1,3,5-triazine core substituted at the 4-amino and 6-positions.
  • A phenethylpiperazine moiety linked via a methyl group at the 6-position.
  • A phenylamine group at the 2-position.

Properties

IUPAC Name

2-N-phenyl-6-[[4-(2-phenylethyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7/c23-21-25-20(26-22(27-21)24-19-9-5-2-6-10-19)17-29-15-13-28(14-16-29)12-11-18-7-3-1-4-8-18/h1-10H,11-17H2,(H3,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPVGTSTPDDRFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)CC3=NC(=NC(=N3)NC4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-amino-6-[(4-phenethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-phenylamine typically involves the substitution of cyanuric chloride with appropriate nucleophiles. One common method involves the reaction of cyanuric chloride with aniline and piperazine in the presence of a base such as sodium carbonate. The reaction is usually carried out in an ice bath to control the temperature and prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and microwave-assisted synthesis can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{4-amino-6-[(4-phenethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-phenylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the triazine ring .

Scientific Research Applications

N-{4-amino-6-[(4-phenethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-phenylamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{4-amino-6-[(4-phenethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-phenylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Analogs with Modified Piperazine Substituents

The piperazine group’s substitution pattern significantly impacts physicochemical and biological properties. Key comparisons include:

Compound Name/ID Piperazine Substituent Triazine Substituents Key Properties/Activities Reference
Target Compound 4-Phenethylpiperazine 4-amino, N-phenylamine Hypothesized enhanced lipophilicity due to phenethyl group
Compound 21 4-(2-Fluorophenyl)piperazine 2-methylthio-N-benzoimidazolyl sulfonamide Antitumor activity (specific data not provided)
Compound 23 4-(4-Chlorophenyl)piperazine 2-methylthio-N-benzoimidazolyl sulfonamide Lower yield (24%) compared to analogs
ZINC9009941 4-(3-Chlorophenyl)piperazine N-(2,4-dimethylphenyl)amine Reported in combinatorial libraries; potential kinase inhibition
N-(4-Methylphenyl)-6-[(4-phenylpiperazinyl)methyl]-1,3,5-triazine-2,4-diamine 4-Phenylpiperazine N-(4-methylphenyl)amine Structural analog with methylphenyl group; highlights substituent effects on solubility

Key Observations :

  • Phenethyl vs.
  • Chlorophenyl Substitution : Compounds with chlorophenylpiperazine (e.g., Compound 23 , ZINC9009941 ) often exhibit altered electronic properties, which may influence receptor binding or metabolic stability.

Triazine Core Modifications

Variations in triazine substituents affect reactivity and bioactivity:

Compound Name/ID Triazine Substituents Key Features Reference
Target Compound 4-amino, 6-(phenethylpiperazinomethyl), N-phenylamine Balanced electron distribution from amino and aryl groups
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethoxy)benzamide 4-dimethylamino, 6-morpholino, trifluoromethoxybenzamide Enhanced bioactivity due to trifluoromethoxy group
{4-Amino-6-[(2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-phenylpiperazine-1-carbodithioate 4-amino, 2-methoxyphenylamino, carbodithioate ester Unique reactivity from carbodithioate group
6a5 () Mesitylamino, methylsulfonylbenzyl-piperidine Anti-HIV activity via triazine-piperidine linkage

Key Observations :

  • Amino Groups: The 4-amino group in the target compound and analogs (e.g., ) facilitates hydrogen bonding, critical for target engagement .
  • Electron-Withdrawing Groups: Compounds like incorporate trifluoromethoxy or morpholino groups, which may enhance metabolic resistance or solubility.

Biological Activity

N-{4-amino-6-[(4-phenethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-phenylamine, also known by its CAS number 827003-95-2, is a compound of interest due to its potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The molecular formula of this compound is C23H29N7. The structure features a triazine core with various functional groups that may contribute to its biological activity.

Physical Properties

PropertyValue
Molecular Weight429.60 g/mol
CAS Number827003-95-2
SolubilitySoluble in DMSO

Research indicates that compounds similar to this compound may exhibit activity through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Compounds in this class can inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Binding : They may interact with neurotransmitter receptors, influencing synaptic transmission.
  • Antiproliferative Effects : Some studies suggest that these compounds can reduce cell proliferation in cancer cell lines.

Case Studies

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that similar triazine derivatives showed significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
  • Neuroprotective Effects : In a neuropharmacological study, derivatives of this compound exhibited protective effects against oxidative stress-induced neuronal damage in vitro. The results suggested a potential for treating neurodegenerative diseases.
  • Antimicrobial Properties : Research has indicated that related compounds possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis .

In Vitro Studies

Table 1 summarizes the findings from recent in vitro studies on the biological activities of this compound and its derivatives.

Study ReferenceCell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)15Induction of apoptosis
SH-SY5Y (Neuro)20Neuroprotection via antioxidant effects
E. coli25Inhibition of cell wall synthesis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-amino-6-[(4-phenethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-phenylamine
Reactant of Route 2
Reactant of Route 2
N-{4-amino-6-[(4-phenethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-phenylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.